Chloro(subphthalocyaninato)boron

Description

Contextualization within the Subphthalocyanine (B1262678) Macrocycle Family

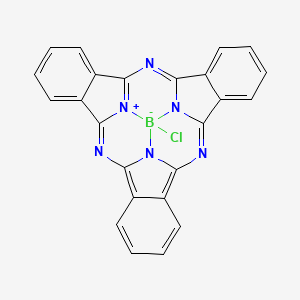

Chloro(subphthalocyaninato)boron belongs to the subphthalocyanine (SubPc) family, which are lower homologues of the well-known phthalocyanines. acs.org Subphthalocyanines are distinguished by their cone-shaped, nonplanar structure, which is composed of three diiminoisoindole units fused around a central boron atom. acs.org This arrangement results in a 14 π-electron aromatic system, a key feature that dictates many of the molecule's properties. acs.org

The general structure of a subphthalocyanine consists of this core macrocycle with an axial substituent attached to the central boron atom. In the case of this compound, this axial substituent is a chlorine atom. acs.org The chemical formula for this compound is C₂₄H₁₂BClN₆. ebi.ac.uk The nonplanar, bowl-shaped geometry of subphthalocyanines is a direct consequence of the smaller size of the central boron atom compared to the metal ions typically found in phthalocyanines. researchgate.net This unique three-dimensional structure prevents the strong intermolecular stacking often observed in planar phthalocyanine (B1677752) molecules, influencing its solubility and thin-film forming properties. rsc.org

It is important to note that research has shown that samples of this compound, whether synthesized in-house or obtained commercially, can often be a mixture of molecules with varying degrees of chlorination at the peripheral positions of the macrocycle. researchgate.netrsc.org This has led to the use of the notation Cl-ClnBsubNc to more accurately describe these materials. researchgate.netrsc.org

Significance in Contemporary Materials Science and Organic Electronics

This compound has emerged as a significant material in the field of organic electronics, primarily due to its desirable electronic and optical properties. It is particularly recognized for its role as an electron acceptor material, a crucial component in organic photovoltaic (OPV) devices. researchgate.netresearchgate.net The ability of a material to accept electrons is determined by the energy level of its lowest unoccupied molecular orbital (LUMO). Boron-based compounds, including Cl-BsubPc, have been a focus of research in this area. researchgate.net

The significance of Cl-BsubPc in organic electronics is highlighted by its successful incorporation into various device architectures. For instance, it has been used as an acceptor layer in planar heterojunction solar cells, often in combination with donor materials like tetracene. researchgate.net Such devices have demonstrated high open-circuit voltages (Voc), a key parameter for solar cell efficiency. researchgate.net In one study, a tetracene/Cl-BsubPc organic photovoltaic cell achieved a remarkable Voc of 1.24 V and a power conversion efficiency of 2.89%. researchgate.net

Furthermore, the versatility of Cl-BsubPc allows it to function as both an electron donor and an acceptor, depending on the relative energy levels of the materials it is paired with. researchgate.net This ambipolar character expands its potential applications in various electronic devices. researchgate.net The introduction of halogen atoms, such as in Cl-BsubPc, can be used to tune the frontier orbital energies of the molecule, further enhancing its properties as a light-harvesting electron acceptor. researchgate.net

The ongoing research into Cl-BsubPc and its derivatives continues to yield promising results, solidifying its position as a key building block for the advancement of organic electronics and photovoltaics. nih.govacs.org

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₂BClN₆ | ebi.ac.uksigmaaldrich.com |

| Molecular Weight | 430.66 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | >360 °C | sigmaaldrich.com |

| Maximum Absorption (λmax) | 565 nm | sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C24H12BClN6 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

1-chloro-11,20,29,30,31-pentaza-2-azonia-1-boranuidanonacyclo[17.10.1.13,28.02,10.04,9.012,30.013,18.021,29.022,27]hentriaconta-2(10),3(31),4,6,8,11,13,15,17,19,21,23,25,27-tetradecaene |

InChI |

InChI=1S/C24H12BClN6/c26-25-30-19-13-7-1-2-8-14(13)20(30)28-22-17-11-5-6-12-18(17)24(32(22)25)29-23-16-10-4-3-9-15(16)21(27-19)31(23)25/h1-12H |

InChI Key |

VMCAOQCUJYBTFG-UHFFFAOYSA-N |

SMILES |

[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |

Canonical SMILES |

[B-]12(N3C4=C5C=CC=CC5=C3N=C6[N+]1=C(C7=CC=CC=C76)N=C8N2C(=N4)C9=CC=CC=C98)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Cyclotrimerization Protocols for Chloro(subphthalocyaninato)boron Synthesis

The core structure of this compound is assembled through the cyclotrimerization of phthalonitrile (B49051) precursors in the presence of a boron source, which acts as a template.

The synthesis of this compound (Cl-BsubPc) and its derivatives is commonly achieved through a one-pot reaction involving the cyclotrimerization of phthalonitrile precursors with a boron trihalide, typically boron trichloride (B1173362) (BCl₃). researchgate.networldscientific.comemich.eduworldscientific.com This process is generally conducted at elevated temperatures in a high-boiling point aromatic solvent. researchgate.net

| Precursor(s) | Boron Source | Solvent | Conditions | Product | Yield/Purity | Reference(s) |

| Phthalonitrile | BCl₃ | p-xylene (B151628) | Reflux | This compound | Not specified | researchgate.net |

| Tetrachlorophthalonitrile (B161213) | BCl₃ | p-xylene | Reflux, 22 hours | Chloro(dodecachloro)subphthalocyaninato)boron | 69% Yield, 93% Purity | researchgate.netchemrxiv.orgchemrxiv.org |

| Phthalonitrile & 4,5-dichlorophthalonitrile | BCl₃ | p-xylene | Reflux, 3 hours | Mixed chlorinated SubPcs | Not specified | nih.gov |

This table presents a summary of representative one-pot synthetic protocols for this compound and its chlorinated derivatives.

The formation of the subphthalocyanine (B1262678) macrocycle is a complex process that has been the subject of detailed mechanistic studies. The reaction between phthalonitrile and boron trichloride in an aromatic solvent like p-xylene does not proceed by direct cyclotrimerization. researchgate.net Instead, the mechanism involves several key steps:

Adduct Formation: The process begins with the formation of an initial adduct between the Lewis acidic BCl₃ and the nitrogen atom of the phthalonitrile. researchgate.net

Rearrangement: This adduct undergoes a rearrangement to produce (1Z)-3-chloro-N-(dichloroboryl)-1H-isoindol-1-imine. researchgate.net

Successive Addition: Three molecules of this intermediate then combine through successive addition reactions to form a dichlorosubstituted macrocyclic precursor. researchgate.net

Chlorine Elimination: The final step is the formation of the SubPc macrocycle through the elimination of chlorine. This step is likely catalyzed by BCl₃ in a concerted process. researchgate.net

Quantum-chemical computations have supported this pathway, indicating that the postulated elementary reaction steps are exothermic or at least kinetically allowed. researchgate.net These studies rationalize key experimental observations, such as the necessity of high-boiling point solvents and the use of excess BCl₃. researchgate.net

Axial Ligand Exchange Reactions and Functionalization

The chlorine atom at the axial position of the boron center in Cl-BsubPc is a versatile handle for chemical modification. Axial ligand exchange reactions allow for the introduction of a wide array of functional groups, which can systematically tune the molecule's physical and chemical properties without significantly perturbing the electronic structure of the macrocycle. researchgate.netrsc.org

The exchange of the axial halogen for other ligands, particularly phenoxy groups, has been mechanistically scrutinized. Combined experimental and theoretical studies on the reaction between chlorosubphthalocyanines and phenols support a bimolecular σ-bond metathesis mechanism. nih.govacs.org This pathway is considered unusual in boron chemistry and is attributed to the crowded and rigid chemical environment surrounding the boron atom within the SubPc macrocycle. nih.govacs.org

In this mechanism, the phenolic proton plays a crucial role by assisting in the weakening of the boron-halogen bond. nih.govacs.org This occurs concurrently with the substitution at the boron center by the phenoxide. nih.gov The coordination of the axial ligand's lone pairs to an acidic proton or a Lewis acid weakens the B-X (boron-halogen) bond, making the boron atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This understanding of the reaction kinetics and mechanism is vital for optimizing the efficiency of what is arguably the most important reaction in subphthalocyanine chemistry. nih.govacs.org

The axial chloro group can be displaced by various oxygen-based nucleophiles to yield new derivatives. The substitution by alcohols is one of the most common methods for axial functionalization, leading to more stable alkoxylated derivatives. nih.gov

The introduction of siloxy groups has been demonstrated as a strategy to improve the solubility of these compounds. In a one-pot reaction that first produces a mixture of chloro[subphthalocyaninato]boron(III) and its naphthalocyanine analogues, the resulting mixture can be directly reacted with the sodium salt of trihexylsilanol. worldscientific.comemich.eduworldscientific.comresearchgate.net This subsequent step effectively displaces the axial chloride, and the resulting trihexylsiloxy[subphthalocyaninato]boron(III) can be isolated via chromatography. worldscientific.comemich.eduworldscientific.comresearchgate.net This strategy provides a more soluble set of compounds for further characterization and application. worldscientific.comemich.eduworldscientific.comresearchgate.net More recently, SubPc-hydride derivatives have been used as hydroboration reagents for aldehydes, which, in the presence of a catalyst, affords SubPcs with axial benzyloxy groups in good yields. nih.gov

Phenols are widely used for the axial functionalization of SubPcs. nih.gov The introduction of phenoxy and fluorinated phenoxy groups at the axial position is a key strategy for modifying the material's properties, especially its solubility. acs.orgnih.govrsc.org Enhanced solubility is particularly crucial for incorporating these materials into devices like bulk heterojunction organic photovoltaics using solution-based processing. acs.orgnih.gov

The synthesis of phenoxy- and pentafluorophenoxy-BsubNc compounds has been achieved through an axial displacement reaction of a chloro-substituted precursor with phenol (B47542) and pentafluorophenol, respectively. acs.orgnih.gov While this phenoxylation did not significantly alter the photophysical properties of the chromophore, it did enhance solubility and led to more stable electrochemical behavior. acs.orgnih.gov The choice of the axial substituent can have a notable impact; for instance, in certain photovoltaic applications, a simple phenoxy group was found to be a better axial substituent compared to the pentafluorophenoxy group. acs.orgnih.gov The derivatization with various phenols and bisphenols allows for fine-tuning of solubility, leading to materials that can be classified on a spectrum from "pigment-like" (low solubility) to "dye-like" (high solubility). rsc.org

| Precursor | Reagent | Product | Key Outcome | Reference(s) |

| This compound | Sodium salt of trihexylsilanol | Trihexylsiloxy(subphthalocyaninato)boron | Enhanced solubility | worldscientific.comemich.eduworldscientific.comresearchgate.net |

| Chloro(chloro)n-boron subnaphthalocyanine | Phenol | Phenoxy(chloro)n-boron subnaphthalocyanine | Enhanced solubility, stable electrochemistry | acs.orgnih.gov |

| Chloro(chloro)n-boron subnaphthalocyanine | Pentafluorophenol | Pentafluorophenoxy(chloro)n-boron subnaphthalocyanine | Enhanced solubility | acs.orgnih.gov |

| This compound | Bisphenol A | Bisphenol A-linked BsubPc dimer | "Pigment-like" solubility | rsc.org |

| This compound | Bisphenol S | Bisphenol S-linked BsubPc dimer | "Dye-like" solubility | rsc.org |

This table summarizes various axial ligand exchange reactions on this compound and its analogues to introduce new functionalities.

Peripheral Substitution Strategies

The introduction of chlorine atoms onto the periphery of the subphthalocyanine macrocycle significantly influences its electronic properties, lowering both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This has made peripherally chlorinated BsubPcs attractive as electron-acceptor materials in organic electronics. acs.org The synthesis of these derivatives typically involves the cyclotrimerization of a chlorinated phthalonitrile precursor in the presence of a boron trihalide.

The synthesis of dodecachloro-BsubPc (Cl-Cl12BsubPc) has been the subject of optimization studies to improve yield and purity. researchgate.netchemrxiv.org One established method involves the reaction of tetrachlorophthalonitrile with boron trichloride (BCl3) in a high-boiling solvent like p-xylene. researchgate.netchemrxiv.org An optimized procedure reported a yield of 69% with a purity of 93%. researchgate.netchemrxiv.orgchemrxiv.org This was a significant improvement over previous methods that suffered from lower yields and purities. researchgate.netchemrxiv.org Another approach explored the axial halide exchange of bromo dodecachloro boron subphthalocyanine (Br-Cl12BsubPc) to the desired chloro-derivative using aluminum chloride (AlCl3), though this pathway showed only partial conversion. researchgate.netchemrxiv.org

The synthesis of hexachloro-BsubPc (Cl-Cl6BsubPc) follows a similar strategy, starting from a dichlorophthalonitrile precursor. The resulting product has six chlorine atoms on its periphery, altering its electronic properties to a lesser extent than the dodecachloro-derivative but still showing significant shifts compared to the unsubstituted BsubPc. researchgate.net

| Derivative | Precursor | Reagents | Solvent | Yield | Purity | Reference |

| Dodecachloro-BsubPc (Cl-Cl12BsubPc) | Tetrachlorophthalonitrile | BCl3 | p-xylene | 69% | 93% | researchgate.netchemrxiv.orgchemrxiv.org |

| Dodecachloro-BsubPc (Cl-Cl12BsubPc) | Br-Cl12BsubPc | AlCl3 | Chlorobenzene | Partial Conversion | - | researchgate.netchemrxiv.org |

| Hexachloro-BsubPc (Cl-Cl6BsubPc) | Dichlorophthalonitrile | BCl3 | - | - | - | researchgate.net |

Data for Hexachloro-BsubPc yield and purity were not explicitly available in the provided search results.

The introduction of thioether groups at the peripheral positions of the BsubPc core serves to enhance its solubility and provides coordination sites for metal ions, leading to interesting aggregation phenomena. rsc.orgpsu.edunih.gov Novel chloro-subphthalocyaninatoboron(III) derivatives bearing six ethylthio or benzylthio groups at the 2 and 3 positions of the peripheral benzene (B151609) rings have been synthesized. rsc.orgpsu.edunih.gov

The synthesis is achieved through the boron trichloride-induced cyclotrimerization of the corresponding thioether-substituted phthalonitrile derivatives in 1-chloronaphthalene. psu.edu It was noted that the ethylthio and benzylthio moieties are stable enough to withstand the reaction conditions with BCl3. psu.edu

Studies on the aggregation of these derivatives at a toluene-water interface in the presence of palladium(II) ions revealed distinct behaviors based on the nature of the thioether substituent. rsc.orgpsu.edu The Subpc(SEt)6–Pd(II) complex was suggested to form "face-to-face" or H-aggregates, while the Subpc(SBz)6–Pd(II) complex formed "head-to-tail" or J-aggregates. rsc.orgpsu.edu These aggregation behaviors were inferred from the shifts in the absorption spectra of the interfacial aggregates. rsc.orgpsu.edu

| Derivative | Substituent | Aggregation with Pd(II) | Aggregate Type |

| Chloro-[2,3,9,10,16,17-hexakis-ethylthio-subphthalocyaninato]boron(III) | Ethylthio | Yes | H-aggregate ("face-to-face") |

| Chloro-[2,3,9,10,16,17-hexakis-benzylthio-subphthalocyaninato]boron(III) | Benzylthio | Yes | J-aggregate ("head-to-tail") |

Synthesis of Subnaphthalocyaninato Analogs and Mixed Compositions

Expanding the π-conjugated system of subphthalocyanines by using larger aromatic precursors like 2,3-dicyanonaphthalene leads to the formation of subnaphthalocyanines (SubNcs), which exhibit red-shifted absorption spectra compared to their SubPc counterparts. The first synthesis of a subnaphthalocyanine was reported by Hanack in 1995, albeit in a very low yield of 0.1%. acs.org

More recent strategies have focused on the synthesis of mixed-composition macrocycles, combining both phthalonitrile and naphthalonitrile precursors. The reaction of a phthalonitrile derivative with a 2,3-dicyanonaphthalene derivative in the presence of a boron source can lead to a statistical mixture of A3, A2B, AB2, and B3 type macrocycles, where A and B represent the different isoindole and benzoisoindole units, respectively. mdpi.com

For instance, the synthesis of mixed fluorinated and chlorinated SubPcs has been achieved by reacting two different phthalonitrile precursors with a 1 M solution of BCl3 in p-xylene. mdpi.com This approach yielded a series of asymmetric SubPcs with varying ratios of peripheral substituents. mdpi.com Similarly, hybrid structures that lie between subphthalocyanines and subporphyrins, known as boron subtribenzodiazaporphyrins (SubTBDAPs), have been synthesized in a versatile single-step method using a preformed aminoisoindolene. nih.govnih.gov

The synthesis of these larger analogs and mixed compositions often presents significant purification challenges due to the formation of multiple isomers and related byproducts.

Impact of Synthetic Methodologies on Product Purity and Yield

The choice of synthetic methodology has a profound impact on the purity and yield of the final subphthalocyanine product. researchgate.netchemrxiv.orgchemrxiv.org This is particularly evident in the synthesis of peripherally chlorinated derivatives like dodecachloro-BsubPc (Cl-Cl12BsubPc).

Initial attempts to replicate previously reported methods for the synthesis of Cl-Cl12BsubPc resulted in unexpectedly low yields and purities. researchgate.netchemrxiv.org An investigation into the synthetic pathway revealed that the choice of solvent and the method of introducing the boron trichloride reagent were critical. Using a solution of BCl3 in heptane, which has a low boiling point, could lead to the escape of the reagent during the reaction, thereby lowering the yield. chemrxiv.org

A revised methodology utilizing BCl3 in p-xylene as the solvent and reagent delivery system led to a significant improvement, achieving a 69% yield and 93% purity for Cl-Cl12BsubPc. researchgate.netchemrxiv.orgchemrxiv.org This highlights the importance of carefully controlling reaction conditions to maximize the efficiency of the cyclotrimerization reaction.

Furthermore, purification methods also play a crucial role. Train sublimation is a common technique for purifying subphthalocyanines. researchgate.netresearchgate.net However, for thermally sensitive derivatives like Cl-Cl12BsubPc, higher sublimation temperatures can lead to decomposition and lower purification yields. researchgate.netchemrxiv.org This indicates that a balance must be struck between achieving sufficient volatility for sublimation and preventing thermal degradation of the product. The use of a slow train sublimation technique has been shown to yield large single crystals suitable for detailed structural analysis. researchgate.net

Interfacial Phenomena and Molecular Self Assembly

Molecular Adsorption Mechanisms on Metallic Surfaces

The adsorption of Cl-BSubPc on metallic surfaces is a nuanced process, often involving more than simple physisorption or chemisorption. Studies on coinage metal surfaces, particularly Cu(111), reveal multiple, distinct adsorption configurations. nih.govacs.orgelsevierpure.comwhiterose.ac.ukunl.eduwhiterose.ac.uk These configurations are not only influenced by the molecule's orientation but also by surface-catalyzed chemical reactions. nih.govacs.orgelsevierpure.comwhiterose.ac.ukunl.eduwhiterose.ac.uk

Initial interpretations suggested that the two primary STM (scanning tunneling microscopy) contrasts observed for Cl-BSubPc on Cu(111) corresponded to "Cl-up" (chlorine atom pointing away from the surface) and "Cl-down" (chlorine atom pointing towards the surface) orientations. whiterose.ac.uk However, combined low-temperature STM and density functional theory (DFT) studies have challenged this view. nih.govacs.orgelsevierpure.comwhiterose.ac.ukunl.edu These investigations demonstrate that the "Cl-down" configuration is energetically unstable on Cu(111). nih.govacs.orgelsevierpure.comunl.edu Instead, the observed configurations are identified as intact "Cl-up" molecules and a dechlorinated species, where the molecule has undergone a surface-catalyzed reaction even at low temperatures. nih.govacs.orgelsevierpure.comwhiterose.ac.ukunl.edu

Both the "Cl-up" and the dechlorinated molecules show a preference for adsorbing at hcp hollow sites on the Cu(111) surface, which maximizes the interaction between the nitrogen atoms of the SubPc ligand and the copper atoms. nih.govacs.org The observation of these two distinct species highlights the critical role of the substrate in not just mediating self-assembly but also in inducing chemical transformations. nih.govacs.orgelsevierpure.comwhiterose.ac.uk

Van der Waals (vdW) forces play a pivotal role in the interaction between Cl-BSubPc and metallic surfaces, extending beyond simple attraction to actively modify the molecule's geometry and electronic properties. nih.govacs.orgelsevierpure.com On the Cu(111) surface, the vdW attraction between the molecule and the substrate induces a significant planarization of the otherwise nonplanar SubPc backbone. nih.govacs.orgelsevierpure.com This flattening of the molecule is a crucial step that enables a much stronger electronic coupling between the molecular orbitals and the electronic states of the metal. nih.govacs.orgelsevierpure.com

Simulations that systematically scale the vdW interaction reveal a transition between two distinct adsorption regimes. acs.org

Weak-Coupling Regime: At lower vdW interaction strengths, the molecule maintains a more curved geometry and a larger distance from the surface (around 3.0 Å). acs.org

Strong-Coupling Regime: As the vdW interaction is increased, it pulls the molecule closer to the surface (adsorption height reduces to 2.2 Å) and forces the π-conjugated backbone to become nearly planar. acs.org

This vdW-induced planarization is directly responsible for a massive hybridization of electronic states between the molecule and the Cu(111) surface, a phenomenon confirmed by photoelectron spectroscopy. nih.govacs.orgelsevierpure.com This effect represents an unusual case where vdW forces trigger a strong electronic interaction, creating an interface that cannot be neatly categorized as either purely physisorptive or chemisorptive. nih.govacs.orgelsevierpure.com The molecular height, defined as the distance from the chlorine atom to the plane of the outer carbon atoms, decreases from 4.46 Å in the gas phase to 3.25 Å when adsorbed in the "Cl-up" configuration. acs.org

The final arrangement of Cl-BSubPc molecules on a surface is determined by a delicate balance between intermolecular forces and the interactions of each molecule with the substrate. whiterose.ac.uk The different self-assembly behaviors observed for the "Cl-up" and dechlorinated species on Cu(111) underscore that the surface-molecule interactions differ substantially between the two. whiterose.ac.uk

For intact "Cl-up" molecules, the interaction with the Cu(111) surface is strong enough to cause significant flattening, as discussed previously. acs.orgacs.org This strong surface-molecule coupling competes with the intermolecular interactions that drive the formation of ordered islands. acs.org In contrast, the dechlorinated molecules on Cu(111) tend to remain isolated at submonolayer coverages, suggesting that their interaction with the surface and with each other is different from that of the intact molecules. acs.org

The choice of substrate also plays a critical role. On Ag(111) and Au(111), only a single adsorption configuration is typically found for Cl-BSubPc, unlike the multiple configurations seen on the more reactive Cu(111) surface. nih.govacs.org On Ag(111), the molecules are believed to adsorb with the chlorine atom pointing toward the substrate. researchgate.net This indicates that the strength and nature of the surface-molecule interaction can dictate the preferred adsorption geometry and, consequently, the subsequent self-assembly motifs. The energy contribution from intermolecular interactions has been calculated to be less than 0.1 eV within a specific orthogonal surface unit cell, highlighting the dominant role of the surface-molecule interaction in many cases. acs.org

Epitaxial Growth and Thin Film Formation Behavior

The deposition of Chloro(subphthalocyaninato)boron onto various substrates reveals complex growth behaviors, heavily influenced by the interplay between molecule-molecule and molecule-substrate interactions. Studies on coinage metal surfaces like silver (Ag), gold (Au), and copper (Cu) have been particularly insightful.

The surface morphology of this compound (SubPc) thin films evolves significantly with surface coverage and the nature of the substrate. At low coverages on Ag(111), SubPc molecules initially form a two-dimensional lattice gas. As the coverage increases to between 0.2 and 0.5 monolayers (ML), these molecules begin to self-assemble into well-ordered, two-dimensional condensed islands with a distinct honeycomb pattern. researchgate.net Upon reaching higher coverages (around 0.5 to 0.9 ML), the molecular organization transitions into a more densely packed hexagonal close-packed (hcp) structure. researchgate.net Similar hcp structures have also been observed on Au(111) surfaces. researchgate.netwhiterose.ac.uk

On the more reactive Cu(111) surface, scanning tunneling microscopy (STM) reveals the formation of densely packed islands with a hexagonal close-packed structure. whiterose.ac.uk The structure of these islands is influenced by the strong interaction with the copper substrate, which can also lead to surface-catalyzed reactions that alter the molecular species present and thus the resulting morphology. whiterose.ac.uknih.gov For instance, after annealing to 350 K on Cu(111), a (9 × 9) honeycomb structure has been reported. whiterose.ac.uk The evolution from a lattice gas to ordered honeycomb and hcp structures demonstrates a sophisticated self-assembly process governed by intermolecular forces and substrate templating.

The control of molecular orientation is a key challenge in fabricating crystalline thin films of polar molecules like SubPc. The molecule's inherent dipole, originating from the central boron-chlorine bond, leads to distinct possible adsorption geometries, commonly referred to as "Cl-down" (chlorine pointing towards the substrate) or "Cl-up" (chlorine pointing away from the substrate). whiterose.ac.ukacs.org

On Ag(111) and Au(111), a single adsorption configuration is typically observed for all SubPc molecules. researchgate.netwhiterose.ac.uknih.gov Photoelectron spectroscopy experiments suggest that on Ag(111), the molecule adsorbs with the chlorine atom oriented toward the substrate ("Cl-down") while the molecular structure remains intact. researchgate.net

In contrast, the interaction with Cu(111) is more complex. STM studies have identified two distinct types of molecular appearances within self-assembled islands. whiterose.ac.uknih.gov While one type shows a bright center, characteristic of a "Cl-up" orientation, the other shows a less pronounced central feature. whiterose.ac.uk Density functional theory (DFT) calculations have shown that the "Cl-up" configuration is the most stable, with a significant adsorption energy. whiterose.ac.ukacs.org The calculations also reveal that a "Cl-down" configuration is unstable on Cu(111) and that the second observed species is more likely a dechlorinated molecule, indicating a surface-catalyzed chemical reaction. whiterose.ac.uk This highlights that the substrate can not only dictate the molecular orientation but also induce chemical changes that fundamentally alter the film's composition and structure.

Table 1: Adsorption Behavior of this compound on Different Metal Substrates

| Substrate | Observed Morphologies | Predominant Molecular Orientation | Notes |

|---|---|---|---|

| Ag(111) | 2D Lattice Gas, Honeycomb, Hexagonal Close-Packed (hcp) researchgate.net | "Cl-down" (suggested) researchgate.net | A single adsorption configuration is observed. researchgate.netnih.gov |

| Au(111) | Hexagonal Close-Packed (hcp) whiterose.ac.uk | Not definitively determined, but a single configuration is observed. nih.gov | Exhibits similar hcp structures to those on Ag(111). whiterose.ac.uk |

| Cu(111) | Hexagonal Close-Packed (hcp), (9x9) Honeycomb (after annealing) whiterose.ac.uk | "Cl-up" and a dechlorinated species whiterose.ac.ukacs.org | Two distinct adsorption configurations are observed, indicating strong molecule-substrate interaction and potential for surface-catalyzed reactions. whiterose.ac.uknih.gov |

Interfacial Chemical Reactions and Bonding

The interface between this compound and other organic materials is a critical region where electronic processes are governed by chemical and physical interactions.

At the interface between a hole transport layer, such as N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidene (NPB), and an acceptor layer like this compound (SubPc), chemical interactions can lead to the formation of new chemical species. acs.org Research indicates that the interface is not simply an abrupt junction of two distinct materials. Instead, a reaction can occur between SubPc and NPB, resulting in the creation of new molecular complexes at the boundary. acs.org This interfacial reaction fundamentally changes the chemical nature of the junction, moving beyond a simple physical picture of stacked layers. The formation of these new complexes has a direct impact on the electronic structure of the interface. acs.org

The chemical reactions occurring at the SubPc/NPB interface directly influence the interfacial electronic structure through the creation of "gap states". acs.org These are new electronic states located within the energy gap (the region between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) of the constituent materials. Simulated valence-band spectra suggest that these gap states are the HOMOs of the new complexes formed from the reaction between SubPc and NPB. acs.org

Supramolecular Chemistry and Aggregation Phenomena

Design Principles for Supramolecular Assemblies of Chloro(subphthalocyaninato)boron

The self-assembly of subphthalocyanines (SubPcs) into well-defined supramolecular structures is guided by several key design principles. The non-planar, bowl-shaped geometry of the SubPc core is fundamental to its aggregation behavior, promoting columnar stacking through π–π interactions between the aromatic macrocycles. nih.govrsc.org The nature of the axial and peripheral substituents plays a critical role in modulating these interactions and directing the final architecture. rsc.org

Enantiopurity has been identified as a crucial factor in steering the supramolecular organization. nih.govresearchgate.net While racemic mixtures may form assemblies with different packing motifs, enantiopure samples of SubPc derivatives have been shown to organize into highly ordered columnar polar assemblies. nih.govresearchgate.netmdpi.com This principle allows for a switch between polar and nonpolar crystal structures simply by moving from a racemic to an enantiopure system. nih.gov

Intermolecular interactions are the driving forces behind the assembly. Beyond π–π stacking, specific halogen–π interactions between the axial chlorine atom of one molecule and the π-system of a neighboring molecule contribute significantly to the stability and geometry of the resulting structures. rsc.org Computational studies, such as Density Functional Theory (DFT), help to elucidate the electronic landscape of the molecule, revealing how electrostatic interactions between different regions of adjacent SubPcs can guide the formation of specific, stable molecular patterns. nih.gov

Table 1: Key Factors Influencing Supramolecular Assembly of Subphthalocyanines

| Design Principle | Effect on Assembly | Key Interactions |

| Molecular Shape | Cone-shaped structure promotes columnar stacking. | van der Waals forces |

| π-Conjugation | Large aromatic surface facilitates aggregation. | π–π stacking |

| Chirality | Enantiopurity leads to highly ordered, polar, homochiral structures. | Chirality-dependent packing |

| Substituents | Peripheral and axial groups modify solubility and intermolecular forces. | Halogen–π bonds, steric hindrance |

Organization of Enantiopure Subphthalocyanines and Their Supramolecular Chirality

Chirality is a powerful tool in the supramolecular chemistry of subphthalocyanines. When a SubPc molecule is synthesized from a phthalonitrile (B49051) precursor that lacks C₂ᵥ symmetry, it becomes inherently chiral, existing as stable P (clockwise) and M (counter-clockwise) enantiomers. nih.gov The use of enantiopure SubPcs has a profound impact on their solid-state and solution-phase organization, leading to materials with distinct properties compared to their racemic counterparts. rsc.org

In the solid state, enantiopure SubPcs demonstrate a remarkable tendency to form highly organized columnar structures. nih.govmdpi.com For instance, X-ray diffraction analysis of an enantiopure triiodo-SubPc revealed that the molecules first form homochiral dimers through π–π interactions, which then arrange themselves into columnar stacks. nih.gov In contrast, the corresponding racemic mixture assembles into heterochiral columnar polymers. rsc.org This self-sorting behavior highlights the critical role of chirality in dictating the molecular arrangement.

This organization extends to the nanoscale, particularly in thin films and on surfaces. When deposited on a Au(111) surface, enantiopure SubPcs form highly ordered, porous monolayers where the chirality of the assembly is preserved. nih.govresearchgate.net This ability to transcribe molecular chirality to the supramolecular level is essential for the development of chiral surfaces and materials with chiroptical responses or spin selectivity properties. researchgate.net

Table 2: Comparison of Supramolecular Organization for Racemic vs. Enantiopure Subphthalocyanines

| Feature | Racemic Mixture | Enantiopure Sample |

| Assembly Type | Socially self-sorts into heterochiral columnar polymers. rsc.org | Forms homochiral head-to-tail arrays. rsc.org |

| Polymerization | Leads to heterochiral columnar polymers. rsc.org | Undergoes cooperative polymerization. rsc.org |

| Solid-State Structure | Can form nonpolar assemblies. nih.gov | Tends to form columnar polar assemblies. nih.govmdpi.com |

| Surface Organization | Less ordered monolayers. | Highly ordered porous monolayers separated by chirality. nih.gov |

Aggregation with Metal Ions and Complex Formation Studies

While this compound itself does not typically aggregate directly with free metal ions, its structure serves as a versatile scaffold for creating more complex metallosupramolecular systems. By functionalizing the axial or peripheral positions of the SubPc core with specific ligand groups, it can be transformed into a "metalloligand" capable of coordinating with metal ions to form discrete, multi-component assemblies or extended polymers. rsc.orgacs.org

The primary strategy involves replacing the axial chloro group with a functional unit containing a coordination site, such as a terpyridine. rsc.org This terpyridine-functionalized SubPc can then react with a suitable metal ion, like iron(II), to construct a metallo-supramolecular polymer. rsc.org In such a polymer, the SubPc units act as bulky, photoactive components held together by the metal-ligand coordination bonds. These systems have shown interesting properties, such as electrochromism, where the color of the material can be changed by applying an electrical potential. rsc.org

Another approach involves designing SubPc derivatives that can form capsule-like structures. Two SubPc units, functionalized with appropriate linkers, can coordinate to metal ions to create a hollow, cage-like assembly. These metallosupramolecular capsules have been used in host-guest chemistry, for example, to encapsulate fullerene molecules. nih.gov The SubPc walls of the cage can act as photosensitizers, transferring energy to the encapsulated guest upon light absorption. nih.gov

Mimicking Light-Harvesting Complexes through Molecular Assemblies

Natural photosynthetic systems achieve remarkable efficiency in capturing sunlight and converting it into chemical energy through the precise spatial arrangement of chromophores in light-harvesting complexes. rsc.org Supramolecular assemblies of subphthalocyanines offer a powerful platform to mimic this natural process by organizing electron donor and acceptor units to facilitate efficient photoinduced energy or electron transfer. researchgate.netrsc.org

The core strategy involves creating donor-acceptor conjugates where the SubPc unit acts as the electron acceptor. researchgate.netrsc.org For example, SubPcs have been covalently linked to electron-donating molecules like extended tetrathiafulvalene (B1198394) (exTTF). researchgate.net In these dyad systems, the highest occupied molecular orbital (HOMO) is located on the donor (exTTF) and the lowest unoccupied molecular orbital (LUMO) is on the acceptor (SubPc). researchgate.net This electronic structure promotes efficient electron transfer from the donor to the SubPc upon photoexcitation, a key step in artificial photosynthesis. researchgate.net

The self-assembly properties of SubPcs are then used to organize these donor-acceptor systems into larger, ordered arrays, enhancing their collective light-absorbing capabilities. rsc.org By controlling the stacking and orientation of the SubPc units, researchers can tune the electronic coupling between adjacent chromophores to direct the flow of energy. The goal is to create systems where light energy absorbed by a large number of "antenna" molecules is funneled to a specific reaction center, mirroring the function of natural photosystems and paving the way for more efficient organic solar cells. rsc.org

On-Surface Reactivity and 2D-Polymerization

The reactivity of this compound derivatives on surfaces provides a bottom-up approach to fabricating highly defined, two-dimensional (2D) materials. nih.gov This "on-surface synthesis" leverages the catalytic properties of a metallic substrate, such as gold (Au(111)), to induce covalent bond formation between precursor molecules that have self-assembled on the surface. nih.govresearchgate.net

The process begins with the deposition of appropriately functionalized SubPc precursors onto the substrate under vacuum. For 2D polymerization, SubPcs bearing reactive peripheral substituents, such as bromine atoms, are used. researchgate.net Upon heating the substrate, the bromine atoms are cleaved from the SubPc core. researchgate.net These now-activated molecules can diffuse across the surface and react with one another, forming covalent bonds to create a 2D, π-extended polymer. nih.govresearchgate.net

Using enantiopure SubPcs as precursors is particularly advantageous, as their inherent chirality is transferred to the resulting 2D polymer, creating a highly regular, porous, and chiral network. nih.govmdpi.com The structure of these 2D polymers can be directly visualized with sub-molecular resolution using scanning tunneling microscopy (STM). nih.gov This technique not only confirms the successful polymerization but also provides insights into the self-assembly behavior of the monomers on the surface, including a bowl-to-bowl inversion process that can occur upon interaction with the metal. nih.govresearchgate.net This on-surface polymerization opens a route to novel 2D materials with tailored electronic and chiral properties for nanodevice fabrication. nih.gov

Applications in Advanced Organic Electronic Devices

Organic Photovoltaics (OPVs)

Chloro(subphthalocyaninato)boron (Cl-BsubPc) and its derivatives have emerged as highly promising materials for light harvesting and charge transport in organic solar cells. acs.org Their performance, particularly in fullerene-free device architectures, has positioned them as a significant area of research for next-generation photovoltaics.

Role as Electron Donors and Acceptors in Fullerene-Free OPVs

Traditionally considered an electron-donating material, this compound has demonstrated remarkable ambipolar characteristics, functioning effectively as both an electron donor and, notably, as an electron acceptor in fullerene-free organic photovoltaics. squarespace.com This flexibility allows it to replace fullerenes like C60, which have been a staple as acceptor materials in OPVs. squarespace.comrsc.org

When paired with classic donor materials such as tetracene and pentacene, Cl-BsubPc and its chlorinated derivatives can act as the electron-accepting component. squarespace.comnih.gov This substitution is advantageous, leading to significantly improved device stability and, critically, a substantial increase in the open-circuit voltage (VOC). squarespace.comrsc.org For instance, single-heterojunction devices using tetracene as the donor and Cl-BsubPc as the acceptor have achieved VOC values as high as 1.24 V, a nearly 60% improvement over comparable cells using a C60 acceptor. rsc.orgnih.gov This enhancement is largely attributed to the increase in the interface energy gap between the donor and the BsubPc-based acceptor. squarespace.com

Mechanisms of Exciton (B1674681) Dissociation and Charge Transport in OPV Devices

The efficiency of an OPV device is fundamentally linked to the processes of exciton generation, diffusion, dissociation at a donor-acceptor interface, and subsequent charge transport to the electrodes. mdpi.com this compound-based materials are effective light harvesters and charge transporters. acs.orgresearchgate.net In some device configurations, long-range exciton energy transfer has been identified as a key mechanism contributing to high efficiency. nih.gov

Upon light absorption, excitons (bound electron-hole pairs) are formed in the donor or acceptor material. For these excitons to contribute to the photocurrent, they must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The high photoluminescence quenching observed in films containing Cl-BsubPc indicates efficient exciton dissociation. squarespace.com The separated electrons and holes are then transported through the acceptor and donor materials, respectively. The molecular packing and electronic coupling between adjacent molecules are crucial for efficient charge transport and minimizing charge recombination, a process where separated charges recombine before being collected. ossila.com

Device Architecture and Performance Optimization (e.g., Planar Heterojunctions, Bulk Heterojunctions)

Planar Heterojunctions (PHJ): In a PHJ architecture, discrete layers of the donor and acceptor materials are deposited sequentially, creating a single, well-defined interface for exciton dissociation. rsc.org Cl-BsubPc has demonstrated exceptional performance in this configuration. Notably, a PHJ device incorporating a derivative, chloro-boron subnaphthalocyanine (Cl-BsubNc), achieved a remarkable power conversion efficiency (PCE) of 8.4%, one of the highest reported for this type of architecture. acs.orgresearchgate.netnih.gov Optimization in PHJ devices often involves precisely controlling layer thickness and ensuring high material purity. acs.org

Bulk Heterojunctions (BHJ): In a BHJ architecture, the donor and acceptor materials are blended together to form a co-continuous, interpenetrating network. mdpi.com This structure vastly increases the interfacial area for exciton dissociation compared to a PHJ. While the standard Cl-BsubPc has limited solubility, chemical modification has enabled its use in solution-processed BHJ devices. By replacing the axial chlorine atom with a phenoxy group, researchers significantly enhanced the molecule's solubility. nih.gov This allowed for its integration with polymers like poly-3-hexylthiophene (P3HT) in BHJ devices, demonstrating the potential to achieve high open-circuit voltages in these architectures. nih.gov

The table below summarizes the performance of OPV devices featuring this compound derivatives in different architectures.

| Device Architecture | Donor Material | Acceptor Material | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |

| Planar Heterojunction | Tetracene | Cl-BsubPc | 1.24 | - | - | 2.9 |

| Planar Heterojunction | α-6T | PhO-ClnBsubNc | >1.0 | - | - | - |

| Bulk Heterojunction | P3HT | PhO-ClnBsubNc | 0.88 | 2.01 | 39 | 0.70 |

Data sourced from references rsc.orgnih.govnih.gov. Note: JSC (Short-circuit current density), FF (Fill Factor), and PCE (Power Conversion Efficiency) values are not available for all configurations in the cited literature.

Influence of Molecular Design and Alloyed Compositions on OPV Performance Parameters

The performance of OPV devices is highly sensitive to the molecular design of the active materials. For this compound, both peripheral and axial substitutions, as well as the purity of the material, have profound effects on device metrics. acs.org

Axial substitution provides another powerful tool for tuning material properties. Replacing the axial chlorine with phenoxy or pentafluorophenoxy groups has been shown to modify the electrochemical behavior and enhance solubility. nih.gov While these phenoxylated derivatives led to a drop in performance in PHJ devices compared to the chlorinated precursor, they dramatically increased the VOC to over 1.0 V. nih.gov This modification was also key to enabling the fabrication of bulk heterojunction devices by improving processability from solution. nih.gov

| Molecular Design Feature | Impact on OPV Performance Parameters |

| Higher Bay-Position Chlorination | Leads to improved Fill Factor (FF) and higher Power Conversion Efficiency (PCE). acs.org |

| Lower Bay-Position Chlorination | Can result in a higher Open-Circuit Voltage (VOC) but lower overall PCE. acs.org |

| Axial Phenoxy Substitution | Significantly increases VOC (>1.0 V) and enhances solubility for BHJ processing. nih.gov |

Organic Light-Emitting Diodes (OLEDs)

In addition to its role in photovoltaics, this compound has found applications in organic light-emitting diodes, leveraging its electronic properties to improve device functionality.

Application as Hole Injection Layers (HILs)

Efficient injection of charge carriers (holes and electrons) from the electrodes into the emissive layer is critical for high-performance OLEDs. Hole injection layers (HILs) are inserted between the anode and the hole transport layer to reduce the energy barrier for hole injection, thereby lowering the device's operating voltage and enhancing efficiency.

This compound (Cl-BsubPc) has been identified as a functional material in OLEDs, where it can be used as a hole transport layer. acs.org Its role in facilitating the movement of holes makes it a relevant material for the hole injection/transport stack in an OLED device. Furthermore, Cl-BsubPc can also serve as an exciton blocking layer, preventing excitons from reaching the electrode and quenching non-radiatively, which further contributes to device efficiency. acs.org While more commonly known materials like PEDOT:PSS or HATCN are used as dedicated HILs, the application of Cl-BsubPc in the hole transport system highlights its versatility in managing charge carriers within OLEDs. acs.orgnih.gov

Mechanisms for Enhancement of Charge Injection Efficiency

In the architecture of an OLED, the efficient injection of charge carriers—holes from the anode and electrons from the cathode—is paramount for achieving high performance. youtube.comyoutube.com An imbalance in charge injection can lead to reduced recombination efficiency and device degradation. nih.govsciopen.com this compound is often employed as a hole-injection layer (HIL) to facilitate the flow of positive charges into the device. google.commdpi.com

The primary mechanism by which SubPc enhances charge injection efficiency is by reducing the energy barrier between the anode and the hole-transporting layer (HTL). mdpi.com Anodes, typically made of indium tin oxide (ITO), have a high work function, which often creates a significant energy mismatch with the highest occupied molecular orbital (HOMO) of the adjacent organic HTL. This mismatch impedes the injection of holes.

By inserting a thin layer of SubPc between the anode and the HTL, an energetic stepping stone is created. The HOMO level of SubPc is situated between the work function of the anode and the HOMO level of the HTL. This cascade-like energy level alignment lowers the potential barrier, enabling a more efficient and smoother injection of holes from the anode into the transport layer. nih.gov This improved hole injection helps to balance the charge carrier concentrations within the emissive layer, leading to a higher probability of radiative recombination and thus, enhanced device efficiency and brightness. nih.gov

Interfacial Phenomena Impacting OLED Performance

The interfaces between different layers in an OLED are critical zones where key electronic processes occur. koreascience.kr The performance of a device is heavily influenced by the physical and electronic phenomena at these interfaces. When SubPc is used as a hole-injection layer, its interface with both the anode and the hole-transporting layer plays a crucial role.

Furthermore, the morphology and crystal structure of the SubPc layer itself have a significant impact on OLED performance. The crystallinity of the HIL can affect the mobility of the holes passing through it. koreascience.kr A well-ordered SubPc layer can provide more efficient pathways for charge transport. Research on copper-phthalocyanine, a related compound, has shown that modifying the crystal structure of the HIL can move the recombination zone within the emissive layer, directly affecting the device's electroluminescent properties. koreascience.kr Therefore, controlling the deposition conditions of the SubPc layer to optimize its morphology is essential for maximizing OLED performance.

Research on Non-Fullerene Acceptors and Donor-Acceptor Systems

In the realm of organic photovoltaics (OPVs), there is a significant drive to develop alternatives to traditional fullerene-based acceptors. This compound and its derivatives have been extensively investigated as promising non-fullerene acceptors (NFAs) due to their strong light absorption in the visible spectrum, high chemical stability, and tunable energy levels. researchgate.netresearchgate.netacs.org

Research has demonstrated that SubPc can function effectively as an electron acceptor when paired with suitable electron donor materials. acs.orgresearchgate.net A key advantage of using SubPc-based acceptors is the potential for achieving significantly higher open-circuit voltages (VOC) compared to fullerene-based devices. rsc.orgelsevierpure.com The VOC in an OPV is fundamentally limited by the energy difference between the HOMO of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. elsevierpure.com SubPc derivatives can be designed to have higher LUMO energy levels than fullerenes, which increases this energy gap and, consequently, the maximum achievable VOC. rsc.org

Key Research Findings on SubPc-based Non-Fullerene Acceptors:

Energy Level Tuning via Halogenation: The electronic properties of SubPc can be finely tuned through peripheral halogenation. A study on a chlorinated SubPc donor paired with a hexachlorinated SubPc (Cl6SubPc) acceptor demonstrated an interfacial energy gap (EDHOMO–EALUMO) of 1.95 eV, significantly larger than the 1.51 eV seen with a C60 acceptor. This large gap was the primary reason for the enhanced VOC of 1.31 eV in the resulting device. rsc.orgelsevierpure.com

Solution Processability: While many high-performing SubPc devices are fabricated via vacuum deposition, research has also focused on making them compatible with solution-based processing. Soluble SubPc derivatives have been successfully incorporated as acceptors in bulk-heterojunction (BHJ) solar cells with various polymer donors, achieving a PCE of 3.5% when paired with the polymer PTB7. rsc.org

| Donor Material | Acceptor Material | Device Architecture | Open-Circuit Voltage (VOC) [V] | Power Conversion Efficiency (PCE) [%] | Reference |

|---|---|---|---|---|---|

| Tetracene (Tc) | SubPc | Planar Heterojunction | 1.24 | 2.9 | researchgate.net |

| SubPc | Hexachloro-SubPc (Cl6SubPc) | Planar Heterojunction | 1.31 | N/A | rsc.org |

| PTB7 | Soluble SubPc derivative | Bulk Heterojunction | N/A | 3.5 | rsc.org |

| P3HT | Soluble SubPc derivative | Bulk Heterojunction | N/A | 1.1 | rsc.org |

Integration into Broader Organic Optoelectronic Device Architectures

The versatility of this compound allows for its integration into more complex and sophisticated device architectures beyond simple bilayer or bulk-heterojunction systems. These advanced structures aim to maximize light absorption and improve charge collection, pushing the boundaries of device performance.

A landmark achievement in this area was the development of a triple-layer cascade OPV device that reached a power conversion efficiency of 8.4%. researchgate.netrsc.org This highly efficient planar heterojunction cell featured a structure of: ITO / α-sexithiophene (Donor) / Chloro-boron subnaphthalocyanine (Acceptor 1) / Chloro-boron subphthalocyanine (B1262678) (Acceptor 2) / Al

In this architecture, the two different acceptor materials (a subnaphthalocyanine and a subphthalocyanine) create a cascade energy pathway. This design allows for complementary absorption of different parts of the solar spectrum and facilitates the efficient dissociation of excitons and transport of charges to the electrodes. The inclusion of SubPc as the final acceptor layer was critical to the device's success. researchgate.netrsc.orgresearchgate.net

Beyond OPVs, SubPc derivatives are being explored in other advanced optoelectronic devices. For example, a novel semiconductive boron subnaphthalocyanine derivative, which is structurally related to SubPc, has been used as an additive to passivate defects on the surface of perovskite films in perovskite solar cells (PSCs). rsc.org This integration led to a significant enhancement in the PSC's efficiency to 23.35% and improved its long-term stability by mitigating defect-related recombination losses and facilitating better charge transport at the perovskite/spiro-OMeTAD interface. rsc.org This demonstrates the potential of SubPc-type molecules to enhance performance not just as primary active materials but also as critical additives in hybrid optoelectronic systems.

Future Research Directions and Emerging Concepts

Exploration of Novel Axial and Peripheral Substitutions for Targeted Optoelectronic Properties

The optoelectronic properties of Chloro(subphthalocyaninato)boron are intimately linked to its molecular structure. Future research will increasingly focus on the strategic introduction of novel substituents at both the axial and peripheral positions to fine-tune these properties for specific applications.

Systematic studies have demonstrated that the introduction of various axial groups through exchange reactions can significantly influence the photophysical and electrochemical characteristics of the subphthalocyanine (B1262678) core. rsc.org A comprehensive analysis of eighteen different axial derivatives revealed that these substitutions can modulate the first oxidation and reduction potentials over ranges of 194 mV and 266 mV, respectively. rsc.org This tunability is crucial for optimizing the energy level alignment in organic electronic devices. For instance, replacing the axial chlorine with different functional groups can alter the electron-donating or -withdrawing nature of the ligand, thereby modifying the HOMO and LUMO energy levels of the molecule. rsc.org

Peripheral functionalization offers another powerful tool for tailoring the optoelectronic properties. The introduction of electron-withdrawing or -donating groups directly onto the macrocycle can lead to substantial shifts in the absorption and emission spectra, as well as changes in the redox potentials. For example, peripheral chlorination has been shown to lower the HOMO and LUMO energy levels. researchgate.net Similarly, the introduction of sulfur-containing substituents can red-shift the Q-band absorption, a desirable feature for applications in near-infrared devices. mdpi.com The strategic placement of different numbers of halogen atoms at various positions on the subphthalocyanine periphery allows for precise control over these properties. researchgate.net

Future work in this area will likely involve the synergistic use of both axial and peripheral modifications to achieve unprecedented control over the electronic structure. The development of synthetic methodologies that allow for the introduction of a wider variety of functional groups will be critical. researchgate.net Computational modeling, such as Density Functional Theory (DFT), will play a key role in predicting the effects of different substitution patterns, thereby guiding synthetic efforts towards molecules with targeted optoelectronic characteristics for applications in high-efficiency solar cells, specialized sensors, and tailored light-emitting diodes. acs.org

Development of Advanced Supramolecular Architectures and Functional Assemblies

Beyond the single-molecule level, the collective properties of this compound in the solid state are dictated by its intermolecular organization. A significant future direction is the development of advanced supramolecular architectures and functional assemblies with controlled long-range order.

The inherent non-planar, cone-like shape of subphthalocyanines makes them fascinating building blocks for supramolecular chemistry. researchgate.net Researchers are exploring how to program their self-assembly into well-defined structures such as thin films, nanoclusters, and liquid crystalline phases. acs.orgprinceton.edu A key strategy involves the functionalization of the subphthalocyanine core with moieties that can direct intermolecular interactions. For example, the addition of trialkoxybenzyloxyl substituents at the axial position can promote solid-state self-assembly through a combination of intermolecular electronic coupling and van der Waals interactions from the alkyl side chains. princeton.edu This approach can lead to the formation of highly crystalline lamellar structures or liquid crystalline hexagonal and smectic phases, which are beneficial for efficient charge and energy transport. princeton.edu

A particularly promising area is the formation of self-assembled monolayers (SAMs) on various substrates. By attaching anchoring groups, such as dithiolanes, to either the axial or peripheral positions, subphthalocyanines can be made to form well-ordered monolayers on gold surfaces. acs.orgacs.org The orientation of the molecules within the SAM can be controlled by the position of the anchor, influencing the insulating properties and interfacial electronics of the layer. acs.org These organized assemblies have potential applications in molecular electronics, sensing, and surface modification. acs.orgacs.org

Future research will focus on creating more complex and functional supramolecular systems. This could include the co-assembly of this compound with other molecules to form donor-acceptor heterojunctions with well-defined nanoscale morphology. The development of stimuli-responsive supramolecular systems, where the assembly and disassembly can be controlled by external triggers like light or chemical analytes, is another exciting frontier. These advanced architectures could lead to new types of sensors, switches, and adaptive materials.

Advanced Characterization Techniques for In-Situ Studies of Dynamic Processes

Understanding the behavior of this compound in real-world applications requires the ability to probe its properties and transformations under operating conditions. A key future direction is the application and development of advanced characterization techniques for in-situ studies of dynamic processes.

Traditional characterization methods often provide a static picture of the material. However, to understand charge transport, photochemical reactions, and catalytic cycles, it is crucial to observe these processes as they happen. In-situ spectroelectrochemistry, which combines spectroscopic techniques (like UV-Vis, FTIR, and Raman) with electrochemical control, is a powerful tool for this purpose. itu.edu.trutu.fi It allows for the real-time monitoring of changes in the electronic and vibrational states of the molecule during redox processes, providing invaluable insights into reaction mechanisms and the stability of intermediates. researcher.lifenih.gov

At the single-molecule level, scanning tunneling microscopy (STM) has emerged as a revolutionary technique. rsc.org STM not only allows for the visualization of individual this compound molecules on a surface but can also be used to probe their electronic properties and even manipulate them. researchgate.netresearchgate.net The development of time-resolved STM (TR-STM) is pushing the boundaries of what can be observed, enabling the study of ultrafast nuclear, electronic, and spin dynamics on atomic and sub-picosecond timescales. nih.gov This could be used to directly visualize exciton (B1674681) migration and charge separation at interfaces, processes that are fundamental to the operation of photovoltaic and photocatalytic devices.

Future research will see a greater integration of these advanced techniques. For example, combining in-situ spectroelectrochemistry with techniques that provide structural information, like surface-enhanced Raman spectroscopy (SERS) or X-ray absorption spectroscopy (XAS), will provide a more complete picture of the structure-function relationships at electrochemical interfaces. nih.gov The application of these sophisticated methods will be essential for unraveling complex dynamic processes and for the rational design of more efficient and robust this compound-based devices.

Theoretical Prediction and Experimental Validation of Novel Device Applications

The synergy between theoretical prediction and experimental validation is a powerful engine for scientific discovery. In the context of this compound, this interplay will be crucial for identifying and realizing novel device applications beyond its current uses.

While this compound has been successfully employed as an electron donor or acceptor in organic photovoltaics (OPVs), its potential extends to a much wider range of applications. acs.orgresearchgate.netnih.gov Theoretical modeling, particularly quantum chemical calculations, can be used to predict the suitability of novel this compound derivatives for specific functions. For example, by calculating properties such as electron affinity, ionization potential, and excited-state energies, researchers can screen potential candidates for applications in areas like organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photodetectors.

A particularly exciting emerging application is in the field of chemical and biological sensing. The electronic properties of the subphthalocyanine macrocycle can be sensitive to its local environment. Theoretical studies can help design molecules where the binding of a specific analyte to a receptor unit, attached to the subphthalocyanine core, would induce a measurable change in its fluorescence or absorption spectrum. mdpi.com This concept has been demonstrated in the development of fluorescent sensors for boronic acid-containing compounds, where complexation leads to a distinct change in emission. mdpi.com

The experimental validation of these theoretical predictions is a critical step. This involves the synthesis of the designed molecules and their incorporation into prototype devices. The performance of these devices is then carefully characterized and compared with the theoretical predictions. This iterative cycle of prediction, synthesis, and testing will accelerate the discovery of new applications for this compound. Future research will likely explore its use in areas such as photocatalysis, nonlinear optics, and theranostics, all guided by the powerful combination of theoretical insights and rigorous experimental verification.

Scalable Synthesis and Process Optimization for Enhanced Material Accessibility

For any material to make a significant technological impact, it must be available in sufficient quantities and at a reasonable cost. Therefore, a critical area of future research for this compound and its derivatives is the development of scalable and optimized synthetic processes.

While many laboratory-scale syntheses of novel subphthalocyanine derivatives have been reported, these methods are often not suitable for large-scale production due to low yields, the use of expensive reagents, or complex purification procedures. acs.org A significant challenge is the purification of the final product, which often involves laborious chromatographic techniques.

Recent research has focused on optimizing synthetic methodologies to improve both yield and purity, thereby reducing the cost and environmental impact of production. For example, a detailed re-optimization of the synthesis of chloro dodecachloro boron subphthalocyanine (Cl-Cl12BsubPc) led to a significant improvement in the yield to 69% with a purity of 93%. researchgate.netprinceton.edu This was achieved by exploring different reaction pathways, such as using BCl3 in p-xylene (B151628), and by understanding the thermal stability of the compound during purification steps like train sublimation. researchgate.netprinceton.eduacs.org

Future research in this area will focus on several key aspects. The development of "one-pot" or continuous flow synthesis methods could dramatically improve efficiency and scalability. The exploration of greener solvents and reagents will be important for reducing the environmental footprint of the synthesis. Furthermore, a deeper understanding of the reaction mechanisms will enable more rational process optimization. By making this compound and its functional derivatives more accessible, this research will pave the way for their widespread adoption in commercial applications and facilitate further exploration of their potential in new and exciting fields.

Q & A

Q. What are the key considerations for synthesizing Chloro(subphthalocyaninato)boron with high purity?

Methodological Answer:

- Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry of boron precursors and phthalocyanine derivatives) to minimize side products.

- Purify via column chromatography or recrystallization, monitoring purity through thin-layer chromatography (TLC).

- Characterize using B NMR to confirm boron coordination and UV-Vis spectroscopy to assess subphthalocyanine ring integrity .

- Document all steps rigorously to ensure reproducibility, adhering to guidelines for experimental reporting in peer-reviewed journals .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Use single-crystal X-ray diffraction (XRD) to resolve molecular geometry and confirm boron-subphthalocyanine bonding.

- Employ cyclic voltammetry to evaluate redox behavior and density functional theory (DFT) calculations to correlate electronic transitions with spectroscopic data (e.g., UV-Vis, fluorescence).

- Cross-validate results with elemental analysis and high-resolution mass spectrometry (HRMS) to ensure compositional accuracy .

Q. What stability challenges arise during storage and handling of this compound?

Methodological Answer:

- Conduct accelerated degradation studies under varying conditions (light, humidity, temperature) to identify instability triggers.

- Use inert atmospheres (e.g., argon gloveboxes) for storage and characterize decomposition products via LC-MS or IR spectroscopy.

- Reference stability data from analogous boron complexes to preemptively address degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported photophysical properties of this compound derivatives?

Methodological Answer:

- Perform time-resolved spectroscopy (e.g., transient absorption) to disentangle excited-state dynamics from solvent or concentration artifacts.

- Apply multivariate analysis to compare datasets across studies, identifying variables (e.g., solvent polarity, substituent effects) that influence quantum yields or lifetimes.

- Use systematic review protocols to assess methodological biases in prior literature, such as inconsistent excitation wavelengths or calibration standards .

Q. What factorial design approaches are optimal for studying substituent effects on this compound’s catalytic activity?

Methodological Answer:

- Design a 2 factorial experiment (where k = number of substituent variables) to isolate synergistic or antagonistic effects on catalytic turnover.

- Use response surface methodology (RSM) to model nonlinear relationships between substituent electronic parameters (e.g., Hammett constants) and reaction rates.

- Validate models with control experiments and statistical tools (e.g., ANOVA) to ensure robustness .

Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?

Methodological Answer:

- Perform DFT or time-dependent DFT (TD-DFT) calculations to predict absorption/emission spectra and charge-transfer efficiencies.

- Compare computational results with experimental data to refine force fields or basis sets, addressing discrepancies in frontier orbital energies.

- Integrate molecular dynamics simulations to assess bulk material properties (e.g., crystallinity, thermal stability) under operational conditions .

Q. What strategies mitigate aggregation-induced quenching in this compound complexes for luminescent devices?

Methodological Answer:

- Introduce steric hindrance via bulky axial ligands (e.g., triphenylphosphine) to prevent π-π stacking.

- Engineer host-guest systems using mesoporous matrices (e.g., MOFs) to spatially isolate emissive molecules.

- Quantify aggregation effects via concentration-dependent fluorescence studies and atomic force microscopy (AFM) .

Methodological Frameworks

How to formulate a research question linking this compound’s properties to broader theoretical frameworks?

Methodological Answer:

- Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example: How does axial ligand variation (Intervention) alter the photostability (Outcome) of this compound (Population) compared to halogenated analogs (Comparison)?

- Align hypotheses with conceptual models (e.g., ligand field theory for electronic properties) to ensure theoretical relevance .

Q. What systematic approaches ensure rigorous literature reviews for meta-analyses on boron-subphthalocyanine systems?

Methodological Answer:

- Use PRISMA guidelines to document search strategies across databases (e.g., SciFinder, Web of Science), filtering studies by methodology quality.

- Apply risk-of-bias tools (e.g., ROBIS) to assess individual studies and synthesize data using random-effects models to account for heterogeneity.

- Update reviews biennially to incorporate emerging datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.